molecular formula C9H4Cl6O4 B15089258 (1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

(1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Cat. No.: B15089258
M. Wt: 388.8 g/mol
InChI Key: DJKGDNKYTKCJKD-SBUZQEQSSA-N
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Description

(1R,4S)-1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, more commonly known as Chlorendic acid or HET acid, is a high-value, hexachlorinated bicyclic compound primarily recognized for its role as a precursor in the synthesis of advanced flame retardants . Its derivative, dimethyl chlorendate, is explicitly used as a flame retardant additive, underscoring the core application of this chemical family . The robust, halogen-rich bicyclic structure of this diacid is integral to imparting fire resistance when incorporated into polymers and resins. This compound is intended for use in chemical synthesis, material science research, and analytical standard applications . It is offered as a high-purity reagent specifically for laboratory and research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal consumption.

Properties

Molecular Formula

C9H4Cl6O4

Molecular Weight

388.8 g/mol

IUPAC Name

(1S,4R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

InChI

InChI=1S/C9H4Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19)/t1?,2?,7-,8+

InChI Key

DJKGDNKYTKCJKD-SBUZQEQSSA-N

Isomeric SMILES

C1(C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O

Canonical SMILES

C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and specific reaction temperatures are crucial to ensure the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary based on the desired product, with temperature and solvent choice being critical factors .

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

(1R,4S)-1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Research studies explore its potential as a biochemical probe due to its unique structure.

    Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and bicyclic structure allow it to engage in various chemical interactions, influencing biological pathways and chemical reactions. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Key Properties :

  • Melting point : 208–210°C
  • Water solubility : 3.5 g/L at 25°C
  • Log Kow : 2.3
  • Applications : Flame retardant in polyurethane foams, resins, coatings, and textile treatments due to its thermal stability and halogen content .

Structural Analogues

7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid Derivatives
  • Structure : Replaces chlorine atoms with an oxygen bridge at the 7-position. Derivatives include dimethyl ester and polyanionic forms .
  • Synthesis : Synthesized via Diels-Alder reaction between furan and maleic anhydride, followed by esterification or hydrolysis .
  • Properties :
    • Lower thermal stability compared to chlorendic acid.
    • Forms hydrogels in aqueous solutions due to polyanionic character .
    • Used in ring-opening metathesis polymerization (ROMP) for functional polymers .
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid (Non-Chlorinated)
  • Structure : Lacks chlorine substituents; simpler bicyclic backbone .
  • Properties: Melting point: ~120°C (lower than chlorendic acid) . Higher solubility in organic solvents due to reduced halogen content.
Potassium Salt of Chlorendic Acid (CA-19)
  • Structure : Potassium salt of chlorendic acid .
  • Applications :
    • Acts as a β-nucleating agent for isotactic polypropylene (iPP), increasing β-crystal content to 46.3% at 0.25 wt% loading .
    • Enhances impact strength by 200% and crystallization temperature by 7°C compared to pure iPP .

Functional Derivatives

Chlorendic Acid Esters
  • Examples: Dibutyl chlorendate (CAS 1770-80-5): Used as a plasticizer and flame retardant additive . Diallyl chlorendate (CAS 3232-62-0): Reactive monomer for cross-linked polymers .
  • Properties :
    • Higher volatility (e.g., diallyl ester has a predicted boiling point of 495°C) .
    • Reduced acidity compared to the parent acid, enhancing compatibility with hydrophobic matrices .
HET Acid-Based Oligoesters
  • Synthesis : Condensation of HET acid with aliphatic diols (e.g., 1,2-ethanediol, 1,4-butanediol) .
  • Properties :
    • Degree of polymerization: 3–5 .
    • Releases HCl , CO , and hexachlorocyclopentadiene during thermal decomposition, contributing to flame retardancy .

Performance Comparison Table

Compound Key Structural Feature Melting Point (°C) Primary Application Performance Metric
Chlorendic acid Hexachloro substitution 208–210 Flame retardant Log Kow = 2.3
7-Oxabicycloheptene dimethyl ester Oxygen bridge, ester groups 118 ROMP monomer Hydrogel formation at low conc.
Potassium chlorendate (CA-19) Ionic salt form N/A Polypropylene nucleating agent 46.3% β-crystal content
Diallyl chlorendate Allyl ester groups N/A Reactive polymer component Boiling point ~495°C

Biological Activity

(1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, commonly known as chlorendic acid, is a chlorinated bicyclic compound with significant industrial applications and potential biological implications. This article examines its biological activity based on diverse research findings and case studies.

  • Chemical Formula : C₉H₄Cl₆O₄
  • Molecular Weight : 388.84 g/mol
  • CAS Number : 115-28-6
  • Solubility : Slightly soluble in water; soluble in organic solvents such as ethanol and acetone.

Chlorendic acid is primarily used in the synthesis of flame retardants and as an intermediate in producing various polymers and resins .

Biological Activity Overview

Chlorendic acid exhibits a range of biological activities that have been studied in various contexts:

1. Toxicological Studies

Chlorendic acid has been classified as a potential carcinogen. Studies have shown that exposure to chlorendic acid can lead to adverse health effects in laboratory animals. For instance:

  • Carcinogenic Potential : In rodent studies, chlorendic acid has shown tumorigenic effects when administered at high doses .
  • Endocrine Disruption : Research indicates that chlorendic acid may act as an endocrine disruptor, affecting hormone balance and reproductive health in animals .

2. Environmental Impact

Due to its persistence in the environment and potential for bioaccumulation, chlorendic acid poses ecological risks:

  • Soil Half-life : The compound has a half-life of approximately 140 to 280 days in soil environments, indicating its resistance to degradation .
  • Aquatic Toxicity : Chlorendic acid has been observed to be toxic to aquatic organisms, raising concerns about its impact on ecosystems where it may leach from treated materials .

Case Study 1: Carcinogenicity Assessment

A comprehensive study conducted by the National Toxicology Program evaluated the carcinogenic potential of chlorendic acid. The findings indicated that high-dose exposure led to increased incidences of liver tumors in male rats and thyroid tumors in female rats, establishing a link between chlorendic acid exposure and cancer risk .

Case Study 2: Endocrine Disruption

Research published in Environmental Health Perspectives highlighted the endocrine-disrupting capabilities of chlorendic acid. The study demonstrated alterations in reproductive hormone levels among exposed wildlife populations, suggesting implications for fertility and population dynamics .

Summary of Biological Activities

Biological ActivityDescription
Carcinogenic PotentialAssociated with tumor formation in laboratory animals at high doses.
Endocrine DisruptionAlters hormone levels affecting reproductive health.
Environmental PersistenceHalf-life of 140–280 days in soil; potential for bioaccumulation.
Aquatic ToxicityToxic effects observed in aquatic organisms; ecological risks identified.

Q & A

Basic: What are the established synthetic routes and characterization methods for chlorendic acid?

Answer:
Chlorendic acid is synthesized via chlorination of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (norbornene derivative) using chlorine gas under controlled conditions. Industrial methods often involve catalytic processes to achieve high hexachlorination efficiency . Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm the bicyclic structure and chlorine substitution pattern.
  • IR spectroscopy to identify carboxylic acid/anhydride functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Elemental analysis to verify stoichiometry (C₉H₄Cl₆O₄) .

Basic: What are the key physicochemical properties relevant to experimental handling?

Answer:
Critical properties include:

PropertyValueReference
Molecular weight388.86 g/mol
Melting point~235–240°C (decomposes)
SolubilityLow in water (<0.1 g/L), soluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilityHydrolyzes slowly in aqueous alkaline conditions; anhydride form is moisture-sensitive .

Basic: How is chlorendic acid utilized in flame-retardant polymer research?

Answer:
Chlorendic acid (and its anhydride) is incorporated into polyesters and epoxy resins to enhance flame resistance via two mechanisms:

Char formation : Chlorine release during thermal decomposition forms HCl, which quenches free radicals .

Dilution effect : High chlorine content (≈57% by mass) reduces fuel availability .
Methodology : Evaluate flame retardancy using cone calorimetry (heat release rate) and thermogravimetric analysis (TGA) under oxidative conditions .

Advanced: What is the mechanistic role of chlorendic acid derivatives in β-crystallization of isotactic polypropylene (iPP)?

Answer:
The potassium salt of chlorendic acid (CA-19) acts as a β-nucleating agent for iPP:

  • Mechanism : CA-19 induces epitaxial growth of β-crystals by aligning polymer chains on its crystalline surface .

  • Impact :

    ParameterEffect
    β-crystal contentUp to 46.3% (vs. 0% in pure iPP)
    Impact strength2× increase (18.5 kJ/m² vs. 9.2 kJ/m²)
    Crystallization temp (Tₚ)↑7°C (non-isothermal kinetics)

Experimental design : Use differential scanning calorimetry (DSC) and wide-angle X-ray diffraction (WAXD) to quantify β-phase content.

Advanced: How do contradictory findings on chlorendic acid biodegradability inform experimental design?

Answer:
While chlorendic acid is labeled a "dead-end" metabolite of cyclodiene pesticides, recent studies propose anaerobic-aerobic mineralization pathways . Contradictions arise due to:

  • Environmental persistence : High chlorine content and rigid bicyclic structure hinder enzymatic attack .
  • Degradation assays : Use ¹⁴C-labeled chlorendic acid in microcosm studies to track mineralization products. Photo-catalytic degradation (e.g., TiO₂/UV) generates intermediates like dichloroacetic acid, monitored via GC-MS .

Advanced: How can environmental persistence be modeled using Henry’s Law constants for chlorendic acid esters?

Answer:
Esters (e.g., dibutyl chlorendate) exhibit air-water partitioning behavior critical for fate modeling:

EsterHenry’s Law Constant (H, Pa·m³/mol)
Dibutyl chlorendate5.8×10²
Di-2-ethylhexyl chlorendate1.4×10²
Methodology : Measure H via gas-stripping experiments and validate with quantitative structure-property relationship (QSPR) models .

Advanced: What analytical techniques are optimal for detecting chlorendic acid in complex matrices?

Answer:

  • LC-MS/MS : Electrospray ionization (ESI⁻) with MRM transitions (e.g., m/z 387 → 351 for [M-H]⁻) .
  • Solid-phase extraction (SPE) : Use C18 cartridges for environmental water samples (recovery >85%) .
  • X-ray crystallography : Resolve stereochemistry of derivatives (e.g., mercury complexes) .

Advanced: What safety protocols are critical for lab-scale handling?

Answer:

  • Personal protective equipment (PPE) : Respirators (N95), nitrile gloves, and flame-retardant lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (TLV: 0.1 mg/m³) .
  • Waste disposal : Neutralize with calcium hydroxide before incineration .

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